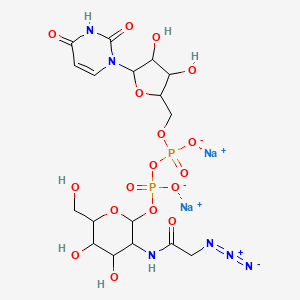

UDP-GlcNAz

Description

Properties

Molecular Formula |

C17H24N6Na2O17P2 |

|---|---|

Molecular Weight |

692.3 g/mol |

IUPAC Name |

disodium;[3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2 |

InChI Key |

XGTPLFSPWJKVQB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Uridine Diphosphate N-Azidoacetylglucosamine (UDP-GlcNAz): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) Diphosphate (B83284) N-Azidoacetylglucosamine (UDP-GlcNAz) is a pivotal molecular tool in the fields of chemical biology, glycobiology, and drug discovery. It is a synthetic analog of the naturally occurring nucleotide sugar, Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc).[1][2] The key structural modification in this compound is the substitution of the N-acetyl group of glucosamine (B1671600) with an N-azidoacetyl group.[3] This seemingly subtle change introduces a bioorthogonal chemical handle—the azide (B81097) group (-N3)—which does not interfere with most biological processes.[] This feature allows for the specific chemical labeling of glycans and glycoproteins in living cells and organisms, a process known as metabolic glycan labeling.[][5]

This compound is utilized by cellular enzymes, particularly glycosyltransferases, as a substrate in place of the natural UDP-GlcNAc.[1][3] This leads to the incorporation of the azido-sugar (GlcNAz) into various glycoconjugates, including O-GlcNAc modified proteins, glycoproteins, and proteoglycans.[3][6][7] The embedded azide group can then be selectively reacted with a probe molecule containing a complementary bioorthogonal functional group, such as an alkyne or a strained cyclooctyne, through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][8] This powerful two-step strategy enables the visualization, identification, and quantification of glycosylated molecules, providing invaluable insights into the complex roles of glycosylation in health and disease.[3][5]

Chemical Structure and Properties

This compound consists of a uridine diphosphate (UDP) moiety linked to an N-azidoacetylglucosamine sugar. The presence of the azide functional group is central to its utility in bioorthogonal chemistry.

IUPAC Name: [(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate.[9]

Chemical Structure:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 3. glycodepot.com [glycodepot.com]

- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Chemical Arsenal for the Study of O-GlcNAc [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | C17H26N6O17P2 | CID 24965551 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Biosynthesis of UDP-GlcNAz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) diphosphate-N-azidoacetylglucosamine (UDP-GlcNAz) is a synthetically modified sugar nucleotide that has become an invaluable tool in the field of chemical biology. By introducing a bioorthogonal azido (B1232118) group onto the N-acetylglucosamine (GlcNAc) moiety, researchers can metabolically label glycans in living cells and organisms. This allows for the visualization, identification, and functional characterization of glycoproteins, with significant implications for understanding disease progression and for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound and its corresponding biosynthetic pathway, offering valuable insights for researchers working in glycoscience and drug discovery.

Chemoenzymatic Synthesis of this compound

A highly efficient and widely adopted method for the synthesis of this compound is the "one-pot, three-enzyme" chemoenzymatic approach.[1][2] This method leverages the substrate promiscuity of specific enzymes to catalyze the conversion of N-azidoacetylglucosamine (GlcNAz) to its UDP-sugar derivative in a single reaction vessel.

The key enzymes involved in this process are:

-

N-acetylhexosamine 1-kinase (NahK): This enzyme phosphorylates GlcNAz at the anomeric position to produce GlcNAz-1-phosphate (GlcNAz-1-P). The NahK from Bifidobacterium longum is often used due to its broad substrate tolerance.[3]

-

N-acetylglucosamine-1-phosphate uridyltransferase (GlmU or UAP1): This enzyme, also known as UDP-N-acetylglucosamine pyrophosphorylase, transfers a uridine monophosphate (UMP) group from uridine triphosphate (UTP) to GlcNAz-1-P, yielding this compound.[4] The enzyme from Pasteurella multocida (PmGlmU) has been shown to be effective.[1]

-

Inorganic Pyrophosphatase (PpA): The uridyltransfer reaction releases pyrophosphate (PPi), which can inhibit the forward reaction. PpA is added to the reaction mixture to hydrolyze PPi into two molecules of inorganic phosphate, thus driving the equilibrium towards the formation of this compound.[4]

Quantitative Data on Chemoenzymatic Synthesis

The one-pot, three-enzyme system has been demonstrated to be highly efficient for the synthesis of UDP-GlcNAc and its various derivatives. While specific yields for this compound can vary depending on reaction conditions and purification methods, the reported yields for analogous compounds provide a strong indication of the method's efficacy.

| Product | Starting Material | Reported Yield (%) | Reference |

| UDP-GlcNAc | GlcNAc | 81 | [1] |

| UDP-GlcNTFA | GlcNTFA | 97 | [1] |

| UDP-GlcN3 | GlcN3 | 54 | [1] |

| UDP-GlcNAc6N3 | GlcNAc6N3 | 72 | [1] |

Experimental Protocol: One-Pot Chemoenzymatic Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of UDP-GlcNAc derivatives.[3]

Materials:

-

N-azidoacetylglucosamine (GlcNAz)

-

Adenosine triphosphate (ATP)

-

Uridine triphosphate (UTP)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

Recombinant N-acetylhexosamine 1-kinase (NahK)

-

Recombinant N-acetylglucosamine-1-phosphate uridyltransferase (GlmU)

-

Inorganic pyrophosphatase (PpA)

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve GlcNAz, ATP, and UTP in Tris-HCl buffer (pH 7.5-8.0) containing MgCl₂.

-

Enzyme Addition: Add the three enzymes (NahK, GlmU, and PpA) to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Reaction Quenching: Once the reaction is complete (typically after several hours to overnight), quench the reaction by boiling for a few minutes to denature the enzymes.

-

Purification: Centrifuge the quenched reaction mixture to pellet the denatured proteins. The supernatant containing this compound can be purified using anion-exchange chromatography or size-exclusion chromatography (e.g., Bio-Gel P-2).[3]

-

Analysis and Quantification: The purified this compound can be analyzed by HPLC and its identity confirmed by mass spectrometry. Quantification can be performed using a standard curve of a known concentration of UDP-GlcNAc.

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis of this compound.

Chemical Synthesis of this compound

While chemoenzymatic methods are often preferred for their high yields and stereoselectivity, chemical synthesis provides an alternative route to this compound. Chemical synthesis typically involves multiple steps of protection and deprotection of the sugar and nucleotide moieties, followed by the formation of the pyrophosphate linkage.

A general strategy for the chemical synthesis of this compound involves the following key steps:

-

Synthesis of a protected GlcNAz-1-phosphate donor: This involves the synthesis of N-azidoacetylglucosamine followed by selective protection of hydroxyl groups and phosphorylation at the anomeric position.

-

Synthesis of a protected UMP acceptor: Uridine is appropriately protected to allow for selective coupling at the 5'-hydroxyl group.

-

Pyrophosphate bond formation: The protected GlcNAz-1-phosphate and UMP are coupled to form the pyrophosphate bond. This is a critical and often challenging step.

-

Deprotection: All protecting groups are removed to yield the final product, this compound.

-

Purification: The final product is purified using chromatographic techniques such as HPLC.

Due to the complexity and lower overall yields compared to chemoenzymatic methods, detailed protocols for the complete chemical synthesis of this compound are less commonly reported in recent literature. However, methods for the synthesis of related UDP-sugar analogs provide a framework for this approach.[5]

Biosynthesis of this compound in Cellular Systems

In living cells, exogenously supplied GlcNAz is metabolized and converted to this compound, which can then be incorporated into various glycoconjugates. This metabolic conversion primarily utilizes the hexosamine salvage pathway.

The Hexosamine Biosynthetic and Salvage Pathways

The de novo biosynthesis of UDP-GlcNAc starts from fructose-6-phosphate (B1210287) and involves a series of enzymatic reactions. However, for the incorporation of GlcNAz, the salvage pathway is the key route.

The key steps in the cellular biosynthesis of this compound are:

-

Cellular Uptake: Peracetylated forms of GlcNAz (e.g., Ac4GlcNAz) are often used to enhance cell permeability. Once inside the cell, esterases remove the acetyl groups to release free GlcNAz.[6]

-

Phosphorylation: Cytosolic N-acetylglucosamine kinase (NAGK) phosphorylates GlcNAz to GlcNAz-6-phosphate.

-

Isomerization: Phosphoglucomutase (PGM) or a related mutase converts GlcNAz-6-phosphate to GlcNAz-1-phosphate.

-

Uridyltransfer: UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or AGX1/2 in mammals) catalyzes the reaction of GlcNAz-1-phosphate with UTP to form this compound.[7][8]

It is important to note that the efficiency of this pathway can be a limiting factor in metabolic labeling experiments. The UDP-GlcNAc pyrophosphorylase step, in particular, has been identified as a potential bottleneck for the conversion of GlcNAz-1-phosphate to this compound in mammalian cells.[7]

Cellular Biosynthesis Pathway of this compound

References

- 1. One-pot three-enzyme synthesis of UDP-GlcNAc derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ninercommons.charlotte.edu [ninercommons.charlotte.edu]

- 3. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot three-enzyme synthesis of UDP-GlcNAc derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reliable Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc: The Native Substrate of Pseudomonas aeruginosa LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Azidoacetylglucosamine-tetraacylated 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A chemical approach for identifying O-GlcNAc-modified proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Mechanism of UDP-GlcNAz: A Technical Guide to Metabolic Labeling and Analysis of O-GlcNAcylated Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) N-azidoacetylglucosamine (UDP-GlcNAz) is a pivotal chemical tool in the study of O-GlcNAcylation, a dynamic and widespread post-translational modification of nuclear and cytoplasmic proteins. This technical guide provides an in-depth exploration of the mechanism of action of this compound in cells, from its metabolic precursors to its incorporation into target proteins and subsequent detection. We detail the enzymatic pathways involved, present quantitative data for optimizing experimental design, and provide comprehensive protocols for key experimental procedures. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this powerful technique for interrogating the O-GlcNAc proteome.

Introduction to O-GlcNAcylation and Metabolic Labeling

O-linked β-N-acetylglucosamine (O-GlcNAc) is a reversible monosaccharide modification of serine and threonine residues on intracellular proteins. This dynamic modification is critical in regulating a vast array of cellular processes, including transcription, translation, and signal transduction. The study of O-GlcNAcylation has been significantly advanced by the development of metabolic labeling techniques that employ bioorthogonal chemical reporters. These reporters, which are analogs of natural sugars, are metabolized by cells and incorporated into glycans. The introduction of a unique chemical handle, such as an azide (B81097) group, allows for the specific detection and enrichment of the modified proteins.

This compound serves as an azide-containing analog of the natural sugar donor, UDP-GlcNAc. By introducing cell-permeable, acetylated precursors of N-azidoacetylglucosamine (GlcNAz) or N-azidoacetylgalactosamine (GalNAz) to cell culture, researchers can hijack the hexosamine salvage pathway to produce this compound. This unnatural sugar donor is then utilized by O-GlcNAc transferase (OGT) to install a GlcNAz moiety onto its protein substrates. The azide group can then be chemoselectively ligated to a variety of probes for visualization, enrichment, and identification of O-GlcNAcylated proteins.

The Metabolic Pathway of this compound Precursors

The generation of this compound within the cell is a multi-step enzymatic process that begins with the introduction of acetylated, cell-permeable precursors. The two most commonly used precursors are tetra-O-acetyl-N-azidoacetylglucosamine (Ac4GlcNAz) and tetra-O-acetyl-N-azidoacetylgalactosamine (Ac4GalNAz).

Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GlcNAz or GalNAz. These deprotected monosaccharides then enter the hexosamine salvage pathway.

-

From Ac4GlcNAz: GlcNAz is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAz-6-phosphate. This is then converted to GlcNAz-1-phosphate by phosphoacetylglucosamine mutase (AGM1). Finally, UDP-GlcNAc pyrophosphorylase (AGX1 or UAP1) catalyzes the reaction of GlcNAz-1-phosphate with UTP to produce this compound. However, this pathway has a significant bottleneck at the pyrophosphorylase step, leading to relatively inefficient production of this compound from Ac4GlcNAz.[1]

-

From Ac4GalNAz: GalNAz is phosphorylated by galactokinase (GALK) to GalNAz-1-phosphate. This is then efficiently converted to UDP-GalNAz by UDP-GlcNAc pyrophosphorylase (AGX1 or UAP1). Subsequently, UDP-galactose-4'-epimerase (GALE) epimerizes UDP-GalNAz to this compound.[1] This pathway is generally more robust for labeling O-GlcNAcylated proteins as the conversion of GalNAz-1-phosphate to its UDP-sugar derivative is more efficient than the corresponding step for GlcNAz-1-phosphate.[1]

The resulting this compound is then recognized as a substrate by O-GlcNAc transferase (OGT), which transfers the GlcNAz moiety to serine and threonine residues of target proteins.

Quantitative Data for Experimental Design

Optimizing metabolic labeling experiments requires careful consideration of precursor concentration, labeling efficiency, and potential cytotoxicity. The following tables summarize key quantitative data to guide experimental design.

Table 1: Comparison of Labeling Efficiency with Ac4GalNAz and Ac4GlcNAz

| Cell Line | Analyte | Ac4GalNAz (50 µM) | Ac4GlcNAz (50 µM) | Outcome | Reference |

| CHO Cells | Cell Surface Azides | High Labeling | Significantly Lower Labeling | Ac4GalNAz is more efficiently incorporated into cell surface glycans. | [2][3] |

| CHO Cells | Nucleocytoplasmic Proteins | Robust Labeling | Weak Labeling | Ac4GalNAz is a more effective precursor for labeling intracellular O-GlcNAcylated proteins due to efficient conversion to this compound. | [2][3] |

| HEK293T Cells | O-GlcNAcylated Proteins | Robust Labeling | Weak Labeling | Ac4GalNAz treatment results in more robust labeling of O-GlcNAcylated proteins. | [1] |

Table 2: Recommended Concentrations of Ac4GalNAz for Metabolic Labeling

| Cell Type | Recommended Concentration Range | Notes | Reference |

| General Mammalian Cell Lines | 25-75 µM | A good starting point for optimization. | [4] |

| Sensitive Cell Lines | 10-25 µM | Lower concentrations can minimize potential cytotoxicity while maintaining sufficient labeling. | [5] |

| HEK293T Cells | 25 µM | Used for robust labeling of O-GlcNAcylated proteins for stoichiometry measurements. | [5] |

Table 3: Comparative Cytotoxicity of Azido-Sugar Precursors

| Compound | Cell Line | IC50 | Notes |

| Ac4GlcNAz | Not specified | Data not readily available in comparative format. | High concentrations can lead to cytotoxicity. |

| Ac4GalNAz | Not specified | Data not readily available in comparative format. | Generally well-tolerated at optimal labeling concentrations. |

Note: It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for each specific cell line and experimental setup.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4GalNAz

This protocol outlines the general procedure for metabolically labeling glycoproteins in cultured mammalian cells.

Materials:

-

Ac4GalNAz

-

Complete cell culture medium appropriate for the cell line

-

Sterile DMSO

-

Cell culture plates or flasks

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in sterile DMSO to create a 10 mM stock solution. Store at -20°C.

-

Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach 50-70% confluency.

-

Metabolic Labeling:

-

Dilute the Ac4GalNAz stock solution in complete culture medium to the desired final concentration (e.g., 25-50 µM).

-

Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing medium.

-

Culture the cells for 24-72 hours at 37°C in a CO2 incubator to allow for metabolic incorporation of GalNAz.

-

-

Cell Harvesting:

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization, depending on the cell line and downstream application.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once more with ice-cold PBS.

-

The cell pellet can be stored at -80°C or used immediately for cell lysis.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol describes the "click" reaction to attach a biotin-alkyne or fluorescent-alkyne probe to the azide-modified proteins in a cell lysate.

Materials:

-

Azide-labeled cell pellet from Protocol 1

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Biotin-alkyne or fluorescent-alkyne probe (e.g., 10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM stock in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) (e.g., 50 mM stock in water)

-

Sodium ascorbate (B8700270) (e.g., 100 mM stock in water, freshly prepared)

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).

-

-

Click Reaction Assembly (for 1 mg of protein in 1 mL final volume):

-

In a microcentrifuge tube, add the protein lysate (e.g., 1 mg).

-

Add the alkyne probe to a final concentration of 100 µM.

-

Add TCEP to a final concentration of 1 mM.

-

Add TBTA to a final concentration of 100 µM.

-

Add CuSO4 to a final concentration of 1 mM.

-

Vortex briefly to mix.

-

-

Initiate the Reaction:

-

Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

-

Vortex immediately.

-

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

-

Protein Precipitation (Optional, for sample cleanup):

-

Precipitate the protein using a methanol/chloroform protocol to remove excess reagents.

-

The protein pellet can then be resuspended in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

-

Protocol 3: Western Blot Analysis of Labeled Proteins

This protocol describes the detection of biotin-labeled O-GlcNAcylated proteins by Western blotting.

Materials:

-

Biotin-labeled protein sample from Protocol 2

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

SDS-PAGE:

-

Resuspend the protein sample in Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes described in this guide.

References

- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Molecular Probe: A Technical History of UDP-GlcNAz

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of UDP-N-azidoacetylglucosamine (UDP-GlcNAz), a cornerstone tool in chemical biology for the study of O-GlcNAcylation.

Introduction

Uridine diphosphate (B83284) N-azidoacetylglucosamine (this compound) has emerged as an indispensable chemical tool for the investigation of O-GlcNAcylation, a dynamic and widespread post-translational modification of nuclear and cytoplasmic proteins. The introduction of an azide (B81097) moiety, a bioorthogonal chemical handle, into the N-acetylglucosamine (GlcNAc) scaffold allows for the metabolic labeling and subsequent visualization of O-GlcNAc-modified proteins. This guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on the technical details relevant to researchers in glycobiology and drug development.

The Genesis of a Bioorthogonal Probe: Discovery and Early History

The early 2000s marked a significant turning point in the study of O-GlcNAcylation. Researchers were in need of methods to identify and characterize O-GlcNAc-modified proteins in their native cellular environment. The seminal work of Vocadlo, Bertozzi, and their colleagues, published in 2003, laid the groundwork for a chemical approach to this challenge.[1] They demonstrated that the enzymes of the hexosamine salvage pathway could tolerate an N-acyl side chain modified with a bioorthogonal azide group.[1]

This pioneering study showed that cells treated with N-azidoacetylglucosamine (GlcNAz) could metabolically incorporate the azido (B1232118) sugar into nuclear and cytoplasmic proteins.[1] The incorporated azidoacetylglucosamine (O-GlcNAz) could then be selectively derivatized with biochemical probes via the Staudinger ligation, a bioorthogonal reaction between an azide and a phosphine.[1] This strategy was validated by the successful metabolic labeling of the nuclear pore protein p62, a known O-GlcNAc-modified protein.[1] This work established the principle of using azido sugars for the metabolic labeling of O-GlcNAcylated proteins and opened the door for the development of a suite of chemical tools for their study.

Subsequent research revealed an interesting facet of cellular metabolism that enhanced the utility of this approach. It was discovered that N-azidoacetylgalactosamine (GalNAz) is a more efficient precursor for the biosynthesis of this compound than GlcNAz itself.[2] This is due to metabolic cross-talk, where GalNAz is converted to UDP-GalNAz and then epimerized to this compound by the enzyme UDP-galactose 4'-epimerase (GALE).[2] The enzymes of the GalNAc salvage pathway, particularly the UDP-GlcNAc pyrophosphorylase, exhibit greater activity with the galacto-configured substrate.[2] This finding established peracetylated GalNAz (Ac4GalNAz) as a more robust metabolic reporter for O-GlcNAcylation.[2]

Synthesis of this compound: Chemoenzymatic Strategies

The availability of this compound is crucial for in vitro studies of glycosyltransferases and as a standard for metabolic labeling experiments. Chemoenzymatic synthesis has proven to be the most efficient and scalable method for its production. These methods typically involve a combination of chemical synthesis to generate the initial azido sugar and enzymatic steps to build the final nucleotide sugar.

A common strategy is a one-pot, three-enzyme synthesis that converts an N-azidoacetylglucosamine precursor into this compound.[3][4] This approach utilizes:

-

N-acetylhexosamine 1-kinase (NahK): To phosphorylate the azido sugar at the anomeric position.[3]

-

N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU): To transfer a UMP moiety from UTP to the sugar-1-phosphate.[3]

-

Inorganic pyrophosphatase (PpA): To degrade the pyrophosphate byproduct and drive the reaction forward.[3]

The yields for these chemoenzymatic syntheses are generally good, though they can vary depending on the specific enzymes and substrates used.

Quantitative Data on UDP-GlcNAc/GlcNAz Analog Synthesis

| Product | Precursor | Enzymes | Yield (%) | Reference |

| UDP-GlcNAc | GlcNAc | NahK, GlmU, PpA | 65 | [5] |

| UDP-GalNAc | GalNAc | NahK, GlmU, PpA | 65 | [5] |

| This compound | GlcNAz | NahK, GlmU, PpA | - | [3] |

| Various UDP-GlcNAc derivatives | Various GlcNAc derivatives | NahK, GlmU, PpA | 10-65 | [5] |

Note: Specific yield for this compound in the one-pot synthesis was not explicitly stated in the provided abstracts, but the method is established for its derivatives.

Experimental Protocols

One-Pot Three-Enzyme Synthesis of UDP-GlcNAc Derivatives

This protocol is adapted from a general method for the synthesis of UDP-GlcNAc and its derivatives.[3][6]

Materials:

-

Glucosamine (B1671600) derivative (e.g., GlcNAz)

-

ATP (Adenosine triphosphate)

-

UTP (Uridine triphosphate)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

MgCl2 (10 mM)

-

N-acetylhexosamine 1-kinase (NahK)

-

N-acetylglucosamine-1-phosphate uridylyltransferase (PmGlmU)

-

Inorganic pyrophosphatase (PmPpA)

-

Deionized water

Procedure:

-

Dissolve the glucosamine derivative (1.0 eq.), ATP (1.2 eq.), and UTP (1.2 eq.) in a centrifuge tube containing Tris-HCl buffer and MgCl2.[6]

-

Add the enzymes NahK, PmGlmU, and PmPpA to the reaction mixture. The exact amounts will need to be optimized based on enzyme activity.[6]

-

Adjust the final volume of the reaction mixture with deionized water.[6]

-

Incubate the reaction at 37 °C with gentle shaking for 24 to 48 hours.[6]

-

Monitor the reaction progress by a suitable method, such as HPLC or TLC.

-

Purify the UDP-sugar product using anion-exchange chromatography followed by gel filtration.

Metabolic Labeling of O-GlcNAcylated Proteins with Ac4GalNAz and Detection by Click Chemistry

This protocol provides a general workflow for labeling and detecting O-GlcNAcylated proteins in cultured cells.[7]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

-

DMSO (Dimethyl sulfoxide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Click chemistry reagents:

-

Alkyne-biotin or alkyne-fluorophore probe

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

-

Streptavidin-agarose beads (for enrichment)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the protein of interest or streptavidin-HRP for detection

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Treat the cells with Ac4GalNAz (typically 25-50 µM in DMSO) in fresh culture medium for 24-48 hours. Include a vehicle control (DMSO only).[8]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

Click Chemistry Reaction:

-

Enrichment of Labeled Proteins (Optional, for proteomics or specific protein analysis):

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

For fluorescently tagged proteins, visualize the gel directly using an appropriate imager.

-

For biotin-tagged proteins, transfer the proteins to a membrane and perform a Western blot using a streptavidin-HRP conjugate for detection.

-

Signaling Pathways and Experimental Workflows

The utility of this compound is rooted in its interception of the natural hexosamine biosynthetic and salvage pathways, leading to the incorporation of a bioorthogonal reporter into O-GlcNAcylated proteins.

Hexosamine Salvage Pathway and this compound Formation

Caption: Metabolic conversion of Ac4GlcNAz to this compound and its incorporation into proteins.

Metabolic Cross-Talk: The GalNAc Salvage Pathway Advantage

Caption: Ac4GalNAz is a more efficient precursor for this compound due to metabolic cross-talk.

Experimental Workflow for O-GlcNAc Proteomics

Caption: A typical workflow for the identification of O-GlcNAcylated proteins.

Quantitative Analysis and Enzyme Kinetics

The interaction of this compound with O-GlcNAc transferase (OGT) is a critical aspect of its utility. Kinetic studies have shown that OGT can tolerate the azido modification, although the kinetic parameters can be affected.

Kinetic Parameters of OGT

| Substrate | Protein Acceptor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| UDP-GlcNAc | Nup62 | 1.1 ± 0.2 | 0.041 ± 0.001 | 3.7 x 10^4 | [10] |

| UDP-GlcNAc | TAB1 | 2.4 ± 0.4 | 0.013 ± 0.001 | 5.4 x 10^3 | [10] |

| UDP-GlcNAc | Tau | >20 | - | - | [10] |

| UDP-GlcNAc | CaMKIV | 0.9 ± 0.2 | 0.012 ± 0.001 | 1.3 x 10^4 | [10] |

| UDP-GlcNAc | CARM1 | 2.1 ± 0.4 | 0.019 ± 0.001 | 9.0 x 10^3 | [10] |

Note: While it is established that OGT utilizes this compound, specific kinetic parameters for this analog were not found in a consolidated table in the provided search results. The data for the natural substrate UDP-GlcNAc is presented to provide a baseline for comparison. The Km(app) for UDP-GlcNAc can vary significantly depending on the protein substrate, highlighting the ordered kinetic mechanism of OGT.[11]

Conclusion

The discovery and development of this compound and its metabolic precursors have revolutionized the study of O-GlcNAcylation. This bioorthogonal chemical reporter has enabled the identification of hundreds of O-GlcNAcylated proteins and has provided a means to study the dynamics of this modification in response to various cellular stimuli. The chemoenzymatic synthesis of this compound provides a reliable source of this important reagent for in vitro studies. As our understanding of the complexities of O-GlcNAc signaling continues to grow, this compound and related chemical tools will undoubtedly remain at the forefront of research in this exciting field, with significant implications for understanding disease and developing novel therapeutics.

References

- 1. A chemical approach for identifying O-GlcNAc-modified proteins in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot three-enzyme synthesis of UDP-GlcNAc derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot three-enzyme synthesis of UDP-GlcNAc derivatives [periodicos.capes.gov.br]

- 5. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UDP-GlcNAz in Glycosylation and Glycobiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of UDP-N-azidoacetylglucosamine (UDP-GlcNAz), a pivotal chemical tool in the field of glycobiology. We will delve into its core role in the metabolic labeling of glycoproteins, detail experimental protocols for its application, present quantitative data, and explore its utility in dissecting signaling pathways and its implications for drug discovery.

Introduction: Unveiling the O-GlcNAc Landscape

O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification of nuclear and cytoplasmic proteins.[1] Unlike complex glycosylation that occurs in the secretory pathway, O-GlcNAcylation involves the addition of a single sugar moiety to serine or threonine residues. This process is regulated by a pair of enzymes: O-GlcNAc transferase (OGT), which adds the modification using the sugar donor UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it.[2][3] This rapid cycling allows O-GlcNAcylation to act as a nutrient sensor and a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[4][5]

Studying this modification has been challenging due to its low stoichiometry and the lack of a consensus sequence for OGT. The development of metabolic chemical reporters, particularly N-azidoacetylglucosamine (GlcNAz) and its derivatives, has revolutionized the field. These reporters are metabolically converted into this compound, an analog of the natural OGT substrate, enabling the tagging and subsequent identification of O-GlcNAcylated proteins.[6]

The Core Mechanism: Metabolic Labeling with this compound

The fundamental principle behind the utility of this compound lies in metabolic glycoengineering. Cell-permeable precursors, such as tetra-acetylated N-azidoacetylglucosamine (Ac4GlcNAz), are introduced to cells.[7] Intracellular esterases remove the acetyl groups, and the resulting GlcNAz enters the hexosamine salvage pathway.[6][7] Here, it is converted through a series of enzymatic steps into the nucleotide sugar donor, this compound.[6]

OGT recognizes and utilizes this compound as a substrate, transferring the GlcNAz moiety onto its target proteins.[4] This process installs a bioorthogonal azide (B81097) handle onto O-GlcNAcylated proteins. The azide group is chemically inert within the cellular environment but can be selectively reacted with an alkyne- or cyclooctyne-bearing probe through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. This "click chemistry" allows for the attachment of various tags, such as biotin (B1667282) for enrichment or fluorophores for visualization.[8]

It is important to note that while Ac4GlcNAz is a widely used precursor, its conversion to this compound can be inefficient in some cell types due to a bottleneck at the UDP-GlcNAc pyrophosphorylase step.[9] An alternative precursor, tetra-acetylated N-azidoacetylgalactosamine (Ac4GalNAz), often provides more robust labeling of O-GlcNAcylated proteins. Ac4GalNAz is converted to UDP-GalNAz and then epimerized to this compound by the enzyme GALE, bypassing the rate-limiting step.[9] However, this can also lead to the labeling of other glycan types.[10]

Figure 1: Metabolic conversion of Ac4GlcNAz to this compound and its incorporation into proteins.

Quantitative Data Summary

The use of this compound in metabolic labeling has enabled the quantification of various aspects of O-GlcNAcylation. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Line / System | Reference |

| Recommended Ac4GlcNAz Concentration | 25-75 µM | General starting range | [8] |

| 200 µM | HeLa Cells | [11][12] | |

| OGT Kinetic Parameters for this compound | Km = 22 ± 4 µM | in vitro assay | [4] |

| OGT Kinetic Parameters for UDP-GlcNAc (Natural Substrate) | Km,app = 1-20 µM | in vitro (protein dependent) | [2] |

Table 1: Recommended Concentrations and Kinetic Data.

| Protein | Glycosylation Stoichiometry | Cell Type / Tissue | Reference |

| CREB | 33.0% | Neurons | [13] |

| MeCP2 | 15.3% | Neurons | [13] |

| Sp1 | 100% (multiply glycosylated) | 293T cells | [13] |

| OGT (long form) | 3.3% | Sf9 cells | [13] |

| OGT (short form) | 39.7% | Sf9 cells | [13] |

Table 2: Examples of In Vivo O-GlcNAc Stoichiometry.

| Study Focus | Number of Identified O-GlcNAc Proteins | Number of Identified O-GlcNAc Sites | Cell Line / Tissue | Reference |

| Proteome-wide identification | ~1500 | 185 on 80 proteins | HEK293 cells | [7] |

| Skeletal muscle proteomics | 342 | 620 | C2C12 myotubes | [14] |

| Alzheimer's disease brain tissue | 530 | 1094 | Human brain | [15] |

Table 3: Proteomic Identification of O-GlcNAcylated Proteins.

Detailed Experimental Protocols

This section provides a generalized workflow and detailed protocols for the identification of O-GlcNAcylated proteins using metabolic labeling with Ac4GlcNAz followed by click chemistry and mass spectrometry.

Figure 2: General workflow for identifying O-GlcNAc proteins.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol is a general guideline for labeling HeLa cells and can be adapted for other cell lines.[11]

-

Cell Culture: Culture HeLa cells to approximately 80% confluency in standard growth medium.

-

Labeling: Replace the growth medium with fresh medium containing 200 µM Ac4GlcNAz (from a stock solution in DMSO). A vehicle control (DMSO only) should be run in parallel.

-

Incubation: Incubate the cells for 16-48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Harvesting: Detach adherent cells using trypsin-EDTA, and collect all cells by centrifugation. Wash the cell pellet twice with ice-cold PBS. The cell pellet can be stored at -80°C until further use.

Protocol 2: Cell Lysis and Protein Extraction

-

Lysis Buffer: Prepare a suitable lysis buffer. For click chemistry, buffers containing HEPES or triethanolamine (B1662121) (TEA) are recommended. A typical buffer might be 1% SDS in 100 mM TEA, pH 7.8, with protease inhibitors.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling 1 mg of total protein lysate.[16][17]

-

Prepare Click Reagents:

-

Biotin-Alkyne probe (e.g., Biotin-PEG4-Alkyne): 10 mM stock in DMSO.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock in water.

-

Copper(II) Sulfate (CuSO4): 20 mM stock in water.

-

Sodium Ascorbate (B8700270): 300 mM stock in water (prepare fresh).

-

-

Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Protein lysate (1 mg) in an appropriate volume of lysis buffer.

-

PBS to a final volume of ~160 µL.

-

Biotin-Alkyne probe (to a final concentration of 20-50 µM).

-

10 µL of 100 mM THPTA.

-

10 µL of 20 mM CuSO4.

-

-

Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate to initiate the click reaction. Vortex briefly.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

Protocol 4: Enrichment and Mass Spectrometry Preparation

-

Protein Precipitation: Precipitate the protein from the click reaction mixture using a methanol/chloroform precipitation method to remove excess reagents.[14]

-

Resuspend and Denature: Resuspend the protein pellet in a buffer compatible with trypsin digestion (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

-

Enrichment: Dilute the sample to reduce the urea concentration. Add streptavidin-coated magnetic beads and incubate to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a trypsin-compatible buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins.

-

Peptide Elution: Collect the supernatant containing the tryptic peptides.

-

LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be searched against a protein database to identify the O-GlcNAcylated proteins and map the sites of modification.[15]

Applications in Glycobiology and Drug Development

Elucidating Signaling Pathways

O-GlcNAcylation is a key regulator of many signaling pathways. The this compound labeling strategy has been instrumental in identifying the specific proteins within these pathways that are O-GlcNAcylated and how this modification changes in response to various stimuli. For example, in the context of insulin (B600854) signaling, hyperglycemia leads to increased flux through the hexosamine biosynthetic pathway, elevating UDP-GlcNAc levels and consequently increasing O-GlcNAcylation.[5] This modification on key signaling proteins like IRS-1, Akt, and FOXO1 can attenuate the insulin signal, contributing to insulin resistance. Metabolic labeling allows researchers to track these dynamic changes on specific proteins.

Figure 3: Crosstalk between insulin signaling and O-GlcNAcylation.

Drug Discovery and Development

The aberrant glycosylation patterns observed in diseases like cancer and neurodegenerative disorders make the enzymes of the O-GlcNAc pathway attractive drug targets.[8] Chemical proteomics approaches utilizing this compound are powerful tools in this area.[18]

-

Target Identification and Validation: By comparing the O-GlcNAc proteomes of healthy versus diseased cells, or cells treated with a drug candidate, researchers can identify novel protein targets whose glycosylation status is altered. This can provide insights into the drug's mechanism of action and reveal new therapeutic targets.

-

Inhibitor Screening: The metabolic labeling and click chemistry workflow can be adapted into a high-throughput format to screen for inhibitors of OGT or OGA. A decrease in the labeling signal would indicate inhibition of OGT, while an increase would suggest inhibition of OGA.

Conclusion

This compound and the associated metabolic labeling technologies have become indispensable tools in glycobiology. They provide a powerful and versatile platform for the detection, identification, and quantification of O-GlcNAcylated proteins. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to apply these methods to their own systems of interest. As our understanding of the O-GlcNAc proteome continues to expand, the application of these chemical biology tools will be crucial in deciphering the complex roles of this modification in health and disease, and in paving the way for novel therapeutic strategies.

References

- 1. O-GlcNAc transferase invokes nucleotide sugar pyrophosphate participation in catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. interchim.fr [interchim.fr]

- 18. Chemical Proteomics with Novel Fully Functionalized Fragments and Stringent Target Prioritization Identifies the Glutathione-Dependent Isomerase GSTZ1 as a Lung Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UDP-N-azidoacetylglucosamine (UDP-GlcNAz)

Abstract

Uridine diphosphate (B83284) N-azidoacetylglucosamine (UDP-GlcNAz) is a pivotal chemical tool in the field of glycobiology and chemical biology. As an analog of the natural sugar nucleotide UDP-N-acetylglucosamine (UDP-GlcNAc), it serves as a substrate for various glycosyltransferases, enabling the metabolic incorporation of a bioorthogonal azide (B81097) group into cellular glycoconjugates. This installation allows for the subsequent covalent ligation with probes via "click chemistry," providing a powerful method for the detection, visualization, and enrichment of glycosylated proteins. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a visualization of its role within cellular metabolic pathways.

Physical and Chemical Properties

This compound is a synthetic nucleotide sugar that mimics the endogenous UDP-GlcNAc. Its key feature is the replacement of the N-acetyl group with an N-azidoacetyl group, which is sterically similar but chemically distinct, allowing for bioorthogonal reactions.[1] The compound is typically handled as its more stable salt form, most commonly the disodium (B8443419) salt.

Table 1: Physical and Chemical Properties of this compound and its Disodium Salt

| Property | This compound | This compound Disodium Salt |

| Synonyms | UDP-N-azidoacetylglucosamine | UDP-N-azidoacetylglucosamine disodium salt |

| Molecular Formula | C₁₇H₂₆N₆O₁₇P₂[2] | C₁₇H₂₄N₆Na₂O₁₇P₂[3][4] |

| Molecular Weight | ~648.4 g/mol [2] | ~692.3 g/mol [3][4] |

| Appearance | White to off-white solid/powder[4] | White to off-white solid/powder[4] |

| Purity | Typically >95% (analyzed by HPLC) | Typically >95% (analyzed by HPLC) |

| Solubility | Soluble in water and DMSO | Soluble in water |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][4] For long-term storage (-80°C), the compound is stable for at least 6 months.[4][5] Solutions are less stable and should be freshly prepared.[6][7] | Store at -20°C, desiccated and protected from light.[1][4] For long-term storage (-80°C), the compound is stable for at least 6 months.[4][5] |

| Key Functional Group | Azide (-N₃)[1] | Azide (-N₃)[1] |

| Reactivity | The azide group undergoes bioorthogonal "click" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][8] | The azide group undergoes bioorthogonal "click" reactions (CuAAC and SPAAC).[4][8] |

Biological Role and Signaling Pathway

This compound is not naturally present in cells. Its utility comes from its ability to hijack the Hexosamine Biosynthesis Pathway (HBP). In a typical experimental setup, cells are treated with a cell-permeable, peracetylated version of N-azidoacetylglucosamine (Ac₄GlcNAz).[9] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GlcNAz. This azido-sugar then enters the salvage arm of the HBP, where it is converted sequentially into GlcNAz-6-phosphate, GlcNAz-1-phosphate, and finally this compound.[9]

This newly synthesized this compound then serves as a donor substrate for O-GlcNAc Transferase (OGT), which attaches the GlcNAz moiety to serine and threonine residues of nuclear and cytoplasmic proteins—a process known as O-GlcNAcylation.[9] The presence of the azide handle on these modified proteins allows for their detection and study.

Experimental Protocols

The following protocols provide a framework for the enzymatic synthesis of this compound, its incorporation into cellular proteins, and subsequent detection via click chemistry.

Protocol 1: One-Pot Enzymatic Synthesis of this compound

This protocol is adapted from methods for synthesizing UDP-GlcNAc analogs and utilizes two key enzymes: N-acetylhexosamine 1-kinase (NahK) for phosphorylation and N-acetylglucosamine uridyltransferase (GlmU) for pyrophosphorylation.[2]

Materials:

-

N-azidoacetylglucosamine (GlcNAz)

-

ATP (Adenosine 5'-triphosphate), disodium salt

-

UTP (Uridine 5'-triphosphate), trisodium (B8492382) salt

-

HEPES buffer (1 M, pH 7.5)

-

MgCl₂ (1 M)

-

Recombinant N-acetylhexosamine 1-kinase (NahK)

-

Recombinant N-acetylglucosamine uridyltransferase (GlmU)

-

Yeast inorganic pyrophosphatase (PPA)

-

Deionized water

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube by adding the following components in order:

-

Deionized water to a final volume of 1 mL.

-

HEPES buffer (1 M, pH 7.5): 100 µL (Final concentration: 100 mM)

-

GlcNAz: 10 mM final concentration

-

ATP, disodium salt: 15 mM final concentration

-

UTP, trisodium salt: 15 mM final concentration

-

MgCl₂ (1 M): 20 µL (Final concentration: 20 mM)

-

-

Add the enzymes to the reaction mixture:

-

NahK (e.g., 1 mg/mL stock): 10 µL

-

GlmU (e.g., 1 mg/mL stock): 10 µL

-

PPA (e.g., 0.5 U/µL stock): 5 µL

-

-

Incubate the reaction mixture at 37°C for 4-6 hours. The progress can be monitored by HPLC or TLC.

-

To quench the reaction, heat the mixture at 100°C for 5 minutes.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated enzymes.

-

The supernatant contains this compound. This solution can be used directly for some applications or purified further using anion-exchange chromatography or size-exclusion chromatography.

Protocol 2: Metabolic Labeling of Cultured Cells with Ac₄GlcNAz

This protocol describes the metabolic incorporation of the azide handle into cellular glycoproteins using the cell-permeable precursor, tetraacetylated N-azidoacetylglucosamine (Ac₄GlcNAz).[10]

Materials:

-

Mammalian cells of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Ac₄GlcNAz (stock solution in DMSO, e.g., 100 mM)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Plate cells and grow them to approximately 70-80% confluency.

-

Prepare the labeling medium by diluting the Ac₄GlcNAz stock solution directly into the complete culture medium to a final concentration of 25-100 µM. Prepare a vehicle control medium with an equivalent amount of DMSO.

-

Remove the existing medium from the cells and replace it with the Ac₄GlcNAz-containing medium or the vehicle control medium.

-

Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time and concentration may vary depending on the cell line and should be determined empirically.[10]

-

After incubation, wash the cells twice with ice-cold PBS to remove any residual labeling medium.

-

Harvest the cells. For adherent cells, add lysis buffer directly to the plate, incubate on ice for 10 minutes, and then scrape the cells. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in lysis buffer.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the azide-labeled proteome. Determine the protein concentration using a standard assay (e.g., BCA). The lysate is now ready for downstream click chemistry reactions.[10]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysate

This protocol details the "clicking" of a fluorescent alkyne probe onto the azide-labeled proteins in the cell lysate for visualization by SDS-PAGE.[11][12]

Materials:

-

Azide-labeled cell lysate (from Protocol 2, 1-5 mg/mL)

-

Alkyne-fluorophore probe (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488; 1 mM stock in DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)

-

Copper(II) sulfate (B86663) (CuSO₄) (20 mM in water)

-

Sodium ascorbate (B8700270) (300 mM in water, freshly prepared)

-

PBS (pH 7.4)

-

SDS-PAGE loading buffer

Procedure:

-

In a microcentrifuge tube, combine the following for a 200 µL final reaction volume:

-

50 µL of cell lysate (containing 50-100 µg of protein)

-

100 µL of PBS

-

4 µL of 1 mM alkyne-fluorophore stock (Final concentration: 20 µM). Note: This concentration may require optimization (2-40 µM range).[12]

-

-

Prepare the "click cocktail" by sequentially adding the following reagents, vortexing briefly after each addition:

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

-

Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex to mix.[12]

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Analyze the labeled proteins by running the sample on an SDS-PAGE gel. Visualize the fluorescently labeled proteins using an appropriate gel imager.

Conclusion

This compound and its metabolic precursors have become indispensable tools for investigating the complex world of protein glycosylation. By enabling the bioorthogonal labeling of glycoconjugates, these reagents allow researchers to visualize glycosylation dynamics, identify specific glycosylated proteins, and probe their functions in cellular health and disease. The protocols and data presented in this guide offer a robust starting point for researchers aiming to leverage this powerful technology in their own work. Careful optimization of labeling conditions and detection methods will ensure high-quality, reproducible results in the study of the glycoproteome.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. vectorlabs.com [vectorlabs.com]

The Biological Significance of UDP-GlcNAz: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) diphosphate (B83284) N-azidoacetylglucosamine (UDP-GlcNAz) is a chemically modified analog of the naturally occurring nucleotide sugar, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). The introduction of a bioorthogonal azido (B1232118) group in place of the N-acetyl methyl group allows for the selective labeling and visualization of glycans in living systems. This powerful tool has revolutionized the study of O-GlcNAcylation, a dynamic post-translational modification involved in a myriad of cellular processes. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its application in metabolic glycoengineering, proteomics, and cellular imaging, along with experimental protocols and quantitative data to facilitate its use in research and drug development.

Core Concepts: Metabolic Glycoengineering with this compound Precursors

Metabolic glycoengineering is a technique that utilizes the cell's own metabolic pathways to incorporate chemically modified sugars into glycoconjugates.[1] In the context of this compound, cell-permeable, peracetylated precursors such as N-azidoacetylglucosamine (Ac4GlcNAz) or N-azidoacetylgalactosamine (Ac4GalNAz) are introduced to cells.[1][2] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting azido-sugar enters the hexosamine biosynthetic pathway (HBP) or salvage pathways.[3] These pathways ultimately convert the azido-sugar into this compound.[4] O-GlcNAc transferase (OGT), the enzyme responsible for O-GlcNAcylation, then utilizes this compound as a donor substrate to attach the GlcNAz moiety onto serine and threonine residues of nuclear and cytoplasmic proteins.[3] The incorporated azide (B81097) group serves as a chemical handle for subsequent bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of probes for detection, enrichment, and analysis.[4][5]

Quantitative Data for Experimental Design

The efficiency of metabolic labeling and subsequent detection depends on several factors, including the choice of precursor, its concentration, and incubation time. The following tables summarize key quantitative data from the literature to guide experimental design.

Table 1: Recommended Concentrations and Incubation Times for Metabolic Labeling

| Precursor | Cell Line | Concentration (µM) | Incubation Time (hours) | Notes |

| Ac4GlcNAz | HEK293 | 200 | 16 | Low glucose conditions can reduce azide tagging of O- and N-linked glycans on the cell surface.[6] |

| Ac4GalNAz | Jurkat, HeLa | 25-50 | 24-72 | Often results in more robust labeling of O-GlcNAcylated proteins compared to Ac4GlcNAz due to more efficient conversion to this compound.[2][7] |

| Ac4ManNAz | Ba/F3 | 25-50 | 48-72 | Primarily used as a precursor for azido-sialic acid to label sialoglycans, but can also be metabolically converted to this compound.[1][8] |

Table 2: Kinetic Parameters of O-GlcNAc Transferase (OGT)

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| UDP-GlcNAc | Human OGT | 1 - >20 | - | - | [9] |

| UDP-GlcNAc | Recombinant | 0.5 - 20 | - | - | [10] |

| UDP-Glc | Human OGT | 13-fold higher than UDP-GlcNAc | - | 25-fold lower than UDP-GlcNAc | [11] |

| This compound | Human OGT | - | - | - | [11] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4GalNAz

This protocol describes the general procedure for labeling cellular proteins with an azido-sugar.

Materials:

-

Mammalian cells of choice

-

Complete cell culture medium

-

Ac4GalNAz (N-azidoacetylgalactosamine-tetraacylated)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to create a 10 mM stock solution. Store at -20°C.

-

Metabolic Labeling: Replace the culture medium with fresh medium containing the desired final concentration of Ac4GalNAz (typically 25-50 µM). A DMSO-only control should be run in parallel.

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Cell Harvest:

-

For adherent cells, wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and lyse the cell pellet.

-

-

Lysate Clarification: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Storage: The cell lysate containing azide-modified proteins is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Click Chemistry Labeling of Azide-Modified Proteins in Cell Lysate

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-labeled proteins.

Materials:

-

Azide-labeled cell lysate (from Protocol 1)

-

Alkyne-biotin or fluorescent alkyne probe (e.g., DBCO-fluorophore for copper-free click chemistry)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared, 50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand solution (2 mM in DMSO/t-butanol 1:4)

-

Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)

-

Sodium ascorbate (B8700270) solution (freshly prepared, 50 mM in water)

Procedure:

-

Prepare Lysate: To 50 µL of cell lysate (1-5 mg/mL), add 90 µL of PBS buffer.[12]

-

Add Alkyne Probe: Add 20 µL of a 2.5 mM stock solution of the alkyne probe in DMSO or water.[12]

-

Add TBTA Ligand: Add 10 µL of 100 mM THPTA solution (a water-soluble ligand alternative to TBTA) and vortex briefly.[12]

-

Add Copper Catalyst: Add 10 µL of 20 mM CuSO4 solution and vortex briefly.[12]

-

Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction and vortex briefly.[12]

-

Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[12]

-

Sample Preparation for Downstream Analysis: The proteins in the lysate are now click-labeled and ready for downstream processing, such as affinity purification or analysis by SDS-PAGE.

Protocol 3: Enrichment of O-GlcNAcylated Proteins

This protocol describes the enrichment of biotin-tagged O-GlcNAcylated proteins using streptavidin affinity chromatography.

Materials:

-

Biotin-labeled cell lysate (from Protocol 2)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., high salt, low salt, and urea-containing buffers)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Bead Preparation: Wash the streptavidin-agarose beads with lysis buffer to equilibrate them.

-

Affinity Capture: Incubate the biotin-labeled cell lysate with the equilibrated streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured glycoproteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: The enriched O-GlcNAcylated proteins can now be analyzed by Western blotting or mass spectrometry.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Hexosamine Biosynthetic Pathway and Salvage Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Arsenal for the Study of O-GlcNAc | MDPI [mdpi.com]

- 4. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. summit.sfu.ca [summit.sfu.ca]

- 12. broadpharm.com [broadpharm.com]

A Technical Guide to UDP-GlcNAz as a Precursor for Glycan Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) N-azidoacetylglucosamine (UDP-GlcNAz) is a chemically modified analog of the naturally occurring nucleotide sugar, UDP-N-acetylglucosamine (UDP-GlcNAc). The introduction of a bioorthogonal azido (B1232118) group in place of the N-acetyl methyl group allows for the selective labeling and study of glycans in living systems. This technical guide provides an in-depth overview of this compound as a precursor for glycan biosynthesis, covering its synthesis, metabolic incorporation, and applications in research and drug development. We present quantitative data in structured tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this powerful tool in glycobiology.

Core Concepts: Metabolic Glycoengineering with this compound

Metabolic glycoengineering (MGE) is a technique that utilizes the cell's own metabolic pathways to incorporate unnatural, chemically tagged monosaccharides into glycans. In the context of this compound, the process begins with the introduction of a cell-permeable, acetylated form of N-azidoacetylglucosamine (GlcNAz), typically per-O-acetylated GlcNAz (Ac4GlcNAz). Once inside the cell, cytosolic esterases remove the acetyl groups, liberating GlcNAz. This azido-sugar then enters the hexosamine salvage pathway, where it is converted into this compound. This analog is subsequently used by various glycosyltransferases as a donor substrate to incorporate GlcNAz into a wide range of glycoconjugates, including N-linked glycans, O-linked glycans, and O-GlcNAc modifications on intracellular proteins. The incorporated azido group serves as a chemical handle for bioorthogonal reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the detection, visualization, and enrichment of labeled glycans.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound within a cell mirrors the natural pathway of UDP-GlcNAc, leveraging the promiscuity of the involved enzymes. The key steps are the phosphorylation of GlcNAz to GlcNAz-1-phosphate and its subsequent uridylation to this compound.

In Vivo Biosynthesis Pathway

The diagram below illustrates the metabolic conversion of the precursor Ac4GlcNAz to this compound and its subsequent incorporation into glycoproteins.

References

Unlocking the Glycocode: A Technical Guide to Metabolic Glycan Labeling with UDP-GlcNAz

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of metabolic glycan labeling using the azide-functionalized UDP-N-acetylglucosamine analog, UDP-GlcNAz. This powerful chemoselective technology enables the visualization, identification, and functional characterization of glycosylated proteins, offering profound insights into cellular processes and disease mechanisms. This document details the core principles, experimental protocols, and data interpretation strategies for the successful application of this technique in research and drug development.

Introduction to Metabolic Glycan Labeling

Metabolic glycan labeling is a bioorthogonal chemical reporter strategy that exploits the cell's own metabolic pathways to incorporate unnatural, chemically tagged monosaccharides into glycans. The azide-modified sugar analog, N-azidoacetylglucosamine (GlcNAz), is a key player in this field. Once introduced to cells, typically as a peracetylated, cell-permeable form like tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz), it is processed by the hexosamine salvage pathway to form this compound.[1] This azide-bearing sugar nucleotide then serves as a donor substrate for glycosyltransferases, leading to the incorporation of the azido-sugar into various glycoconjugates, most notably O-GlcNAcylated proteins.[1][2] The embedded azide (B81097) group acts as a chemical handle for subsequent bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) for detection and enrichment.[3][4]

The Core Principle: Biosynthesis of this compound

The successful metabolic labeling of glycans with an azido-tag hinges on the cellular uptake and enzymatic conversion of a precursor molecule into the key metabolite, this compound.

Precursors for this compound Synthesis

Two common precursors are utilized for intracellular this compound generation:

-

Tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz): This is a cell-permeable derivative of GlcNAz. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing GlcNAz to enter the hexosamine salvage pathway.[1]

-

Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz): Interestingly, Ac4GalNAz can also lead to the formation of this compound. After deacetylation to GalNAz, it is converted to UDP-GalNAz, which can then be epimerized to this compound by the enzyme UDP-galactose 4'-epimerase (GALE).[5][6] Studies have shown that in some cell lines, Ac4GalNAz can be a more efficient precursor for labeling O-GlcNAcylated proteins than Ac4GlcNAz.[5][6]

The Metabolic Pathway

The metabolic conversion of the precursor sugar into this compound is a multi-step enzymatic process. The diagram below illustrates the key steps in the hexosamine salvage pathway leading to the formation of this compound from Ac4GlcNAz.

Quantitative Data Summary

The efficiency of metabolic glycan labeling is influenced by several factors, including the choice of precursor, its concentration, and the incubation time. The following tables summarize key quantitative parameters for successful labeling experiments.

Table 1: Recommended Concentrations and Incubation Times for Metabolic Labeling

| Precursor | Cell Line | Concentration (µM) | Incubation Time (hours) | Outcome |

| Ac4GlcNAz | HeLa | 200 | 16 | Efficient incorporation for in-gel fluorescence.[7] |

| Ac4GlcNAz | H. pylori | 1000 | 96 | Robust labeling of glycoproteins.[8] |

| Ac4GalNAz | Various Mammalian | 25-75 | 24-72 | General metabolic labeling of glycoproteins.[9] |

| Ac4ManNAz | Various | 25-50 | 24-72 | Labeling of sialic acid-containing glycoproteins.[10] |

Table 2: Effects of Azido-Sugar Labeling on Cell Viability

| Precursor | Concentration | Cell Line | Effect on Cell Growth/Morphology | Reference |

| Ac4GlcNAz | >1 mM | E. coli | Decreased cell growth and unusual cell morphology.[11] | |

| Ac4GalNAz, Ac4ManNAz, Ac4GlcNAz | Not specified | hMSCs | No significant changes in cell growth or morphology.[3] |

Detailed Experimental Protocols

This section provides a general framework for metabolic glycan labeling and subsequent analysis. Optimization for specific cell types and experimental goals is recommended.

Protocol 1: Metabolic Labeling of Cultured Cells

-